Methyl 4-[(propan-2-yl)sulfanyl]butanoate
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Overview
Description
Methyl 4-[(propan-2-yl)sulfanyl]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a sulfur atom bonded to an isopropyl group, which is attached to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(propan-2-yl)sulfanyl]butanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-[(propan-2-yl)sulfanyl]butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(propan-2-yl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the sulfur atom.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-[(propan-2-yl)sulfanyl]butanol.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 4-[(propan-2-yl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 4-[(propan-2-yl)sulfanyl]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The sulfur atom may also interact with thiol-containing enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Lacks the sulfur atom and is used primarily as a flavoring agent.
Isopropyl butanoate: Similar ester structure but with an isopropyl group instead of a methyl group.
Methyl 4-(methylsulfanyl)butanoate: Similar structure but with a methyl group attached to the sulfur atom instead of an isopropyl group.
Uniqueness
Methyl 4-[(propan-2-yl)sulfanyl]butanoate is unique due to the presence of the isopropylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other esters and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
111437-30-0 |
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Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
methyl 4-propan-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C8H16O2S/c1-7(2)11-6-4-5-8(9)10-3/h7H,4-6H2,1-3H3 |
InChI Key |
LOSVIJIEXQWWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCC(=O)OC |
Origin of Product |
United States |
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